2-(3-acetyl-1H-indol-6-yl)acetic acid 2-(3-acetyl-1H-indol-6-yl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14165276
InChI: InChI=1S/C12H11NO3/c1-7(14)10-6-13-11-4-8(5-12(15)16)2-3-9(10)11/h2-4,6,13H,5H2,1H3,(H,15,16)
SMILES:
Molecular Formula: C12H11NO3
Molecular Weight: 217.22 g/mol

2-(3-acetyl-1H-indol-6-yl)acetic acid

CAS No.:

Cat. No.: VC14165276

Molecular Formula: C12H11NO3

Molecular Weight: 217.22 g/mol

* For research use only. Not for human or veterinary use.

2-(3-acetyl-1H-indol-6-yl)acetic acid -

Specification

Molecular Formula C12H11NO3
Molecular Weight 217.22 g/mol
IUPAC Name 2-(3-acetyl-1H-indol-6-yl)acetic acid
Standard InChI InChI=1S/C12H11NO3/c1-7(14)10-6-13-11-4-8(5-12(15)16)2-3-9(10)11/h2-4,6,13H,5H2,1H3,(H,15,16)
Standard InChI Key YATXGGHCNIWQJU-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=CNC2=C1C=CC(=C2)CC(=O)O

Introduction

Molecular Architecture and Nomenclature

Structural Characteristics

2-(3-Acetyl-1H-indol-6-yl)acetic acid consists of an indole core substituted with an acetyl group at the 3-position and a carboxylic acid moiety at the 6-position (Figure 1). The indole system, a bicyclic structure comprising a benzene ring fused to a pyrrole ring, serves as the scaffold for functional group attachments that dictate its reactivity and biological interactions .

Figure 1: Proposed Structure of 2-(3-Acetyl-1H-indol-6-yl)acetic Acid

Chemical Structure: \ceC12H11NO3Molecular Weight: 217.22g/mol[1]\text{Chemical Structure: } \ce{C12H11NO3} \quad \text{Molecular Weight: } 217.22 \, \text{g/mol}[1]

The acetyl group at C3 introduces electron-withdrawing effects, altering the electron density distribution across the indole ring. Meanwhile, the carboxylic acid at C6 enhances water solubility and provides a site for hydrogen bonding or salt formation .

Synthetic Pathways and Optimization

General Synthesis Strategies

While direct synthetic routes for the 6-yl isomer remain undocumented in peer-reviewed literature, analogous methods for indole-acetic acid derivatives provide a framework for its preparation. A plausible pathway involves:

  • Indole Ring Formation: Fischer indole synthesis using phenylhydrazine and a ketone precursor.

  • Acetylation: Introduction of the acetyl group at C3 via Friedel-Crafts acylation.

  • Carboxylic Acid Introduction: Alkylation or carboxylation at C6, followed by hydrolysis .

Table 1: Comparative Synthetic Approaches for Indole-Acetic Acid Derivatives

CompoundKey StepsYield (%)Reference
(3-Acetyl-indol-1-yl)acetic acidFriedel-Crafts acylation, alkylation62
2-(2-Acetyl-indol-3-yl)acetic acidRadical-initiated coupling, oxidation45

Challenges in Isomer-Specific Synthesis

Positional isomerism (1-yl vs. 6-yl) poses significant synthetic challenges due to:

  • Regioselectivity Issues: Competing electrophilic substitution at indole positions 1, 3, and 6.

  • Steric Hindrance: Bulkier substituents at C6 may require tailored catalysts or protecting groups .

Physicochemical Properties

Spectral Characterization

While spectral data for the 6-yl isomer are unavailable, related compounds offer insights:

Table 2: Spectroscopic Data for Structural Analogs

Compound1H^1H NMR (δ, ppm)IR (cm1^{-1})MS (m/zm/z)
(3-Acetyl-indol-1-yl)acetic acid2.65 (s, 3H, COCH3), 4.90 (s, 2H, CH2)1720 (C=O), 1620 (C=N)217.073
2-(2-Acetyl-indol-3-yl)acetic acid2.82 (s, 3H, COCH3), 3.72 (s, 2H, CH2)1715 (C=O), 1605 (C=C)217.074

Solubility and Stability

  • Solubility: Predominant in polar aprotic solvents (DMSO, DMF) due to carboxylic acid moiety .

  • pH Sensitivity: Deprotonation of the carboxylic acid (pKa ≈ 4.5) enhances aqueous solubility at physiological pH .

CompoundAntimicrobial (MIC, µM)Antioxidant (IC50, µM)Anti-inflammatory (% Inhibition)
(3-Acetyl-indol-1-yl)acetic acid32.1 (E. coli)18.462
2-(2-Acetyl-indol-3-yl)acetic acid45.7 (S. aureus)22.155

Industrial and Research Applications

Medicinal Chemistry

  • Lead Compound Optimization: Modular structure allows for derivatization to enhance pharmacokinetic properties.

  • Targeted Drug Delivery: Carboxylic acid group facilitates conjugation to nanoparticle carriers .

Agricultural Biotechnology

  • Plant Growth Modulation: Structural analogs influence auxin pathways, suggesting potential as growth regulators .

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